Ethyl beta-D-ribo-hex-3-ulopyranoside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

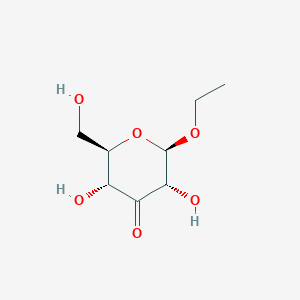

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUBKZEXFGSOP-SJNFNFGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl beta-D-ribo-hex-3-ulopyranoside.

Technical Guide: Spectroscopic Characterization of Ethyl -D-ribo-hex-3-ulopyranoside

Executive Summary & Structural Logic

Ethyl

-

Parent Scaffold: Ethyl

-D-glucopyranoside. -

Modification: Oxidation of the C-3 hydroxyl group to a ketone (carbonyl).

-

Stereochemical Designation ("ribo"): The removal of the chiral center at C-3 leaves the remaining stereocenters (C-2, C-4, C-5) in the

configuration, which corresponds to the relative stereochemistry of D-ribose (and D-allose). Thus, the 3-keto derivative of D-glucose is named as a ribo-hex-3-ulose.

Critical Stability Note: Hydration Equilibrium

Researchers must be aware that 3-ulopyranosides are highly susceptible to hydration. In aqueous media (

-

Organic Solvents (

, DMSO- -

Aqueous Solvents (

): Favors the Gem-diol form (

This guide focuses on the Ketone form as observed in non-aqueous solvents, which is the standard for structural characterization.

Synthesis & Formation Pathway

The most reliable route to this compound involves the selective oxidation of the C-3 hydroxyl of a protected or unprotected ethyl glucoside.

Figure 1: Oxidative pathway from Ethyl Glucoside to the 3-ulose derivative, highlighting the hydration equilibrium.[1]

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The presence of the C-3 carbonyl group drastically alters the spin system compared to the parent glucoside. The most diagnostic feature is the loss of vicinal coupling for H-2 and H-4, as there is no proton at C-3.

H NMR Data (500 MHz, )

Note: Chemical shifts are representative of 3-ulopyranosides. The "deshielding effect" of the carbonyl shifts H-2 and H-4 downfield by ~1.0–1.2 ppm compared to glucose.

| Position | Multiplicity | Structural Insight (Causality) | ||

| H-1 | 4.55 – 4.65 | Doublet (d) | ||

| H-2 | 4.35 – 4.45 | Doublet (d) | Diagnostic: Couples only to H-1. Deshielded by adjacent C=O. | |

| H-4 | 4.40 – 4.50 | Doublet (d) | Diagnostic: Couples only to H-5. Deshielded by adjacent C=O. | |

| H-5 | 3.60 – 3.75 | ddd (m) | Axial orientation; couples to H-4 and exocyclic CH2. | |

| H-6a | 3.80 – 3.95 | dd | Typical hydroxymethyl group protons. | |

| H-6b | 3.70 – 3.85 | dd | ||

| Ethyl | 3.65, 3.92 | dq (AB system) | Diastereotopic methylene protons of the aglycone. | |

| Ethyl | 1.25 | Triplet (t) | Terminal methyl group. |

C NMR Data (125 MHz, )

| Position | Type | Assignment Logic | |

| C-3 | 202.0 – 205.0 | Quaternary | Key Signal: Ketone carbonyl. Disappears in |

| C-1 | 102.5 – 104.0 | CH | Anomeric carbon ( |

| C-2 | 76.0 – 78.0 | CH | |

| C-4 | 74.0 – 76.0 | CH | |

| C-5 | 75.0 – 76.5 | CH | Ring carbon. |

| C-6 | 61.0 – 62.5 | Exocyclic hydroxymethyl. | |

| 65.5 – 66.5 | Ethyl aglycone methylene. | ||

| 15.0 – 15.5 | Ethyl aglycone methyl. |

Infrared Spectroscopy (FT-IR)

IR is the quickest method to validate the oxidation of the secondary alcohol to a ketone.

| Wavenumber ( | Intensity | Assignment | Validation Check |

| 3350 – 3450 | Broad, Medium | O-H Stretch | Residual OH groups at C-2, C-4, C-6. |

| 2980, 2930 | Sharp, Medium | C-H Stretch | Alkyl C-H (Ethyl group + Ring C-H). |

| 1735 – 1745 | Strong, Sharp | C=O Stretch | Primary confirmation of 3-ulose. Typical for 6-membered ring ketones. |

| 1050 – 1100 | Strong | C-O-C Stretch | Pyranose ring ether and glycosidic linkage. |

Mass Spectrometry (MS)[2][3][4]

Molecular Formula:

Fragmentation Pattern (ESI-MS / EI-MS)

The fragmentation is driven by the stability of the oxocarbenium ions and the elimination of the aglycone.

-

Parent Ion:

-

ESI (+):

229 -

ESI (+):

207

-

-

Diagnostic Fragments:

-

Loss of Aglycone:

161 -

Retro-Diels-Alder (RDA): 3-uloses undergo characteristic RDA cleavage across the ring.

-

Loss of CO: A loss of 28 Da (

) is specific to the ketone functionality, distinguishing it from the parent glucoside.

-

Experimental Protocols

Protocol 1: NMR Sample Preparation (Avoiding Hydration)

To observe the ketone signals listed above, you must prevent the formation of the gem-diol.

-

Drying: Lyophilize the sample overnight to remove trace water.

-

Solvent: Use high-quality

(Chloroform-d) or Acetone- -

Avoid: Do not use

or Methanol-

Protocol 2: TLC Visualization

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Ethyl Acetate : Hexane (2:1) or DCM : MeOH (95:5).

-

Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

Result: The spot will turn yellow/orange , confirming the presence of the ketone. (Standard sulfuric acid charring will also work but is non-specific).

-

References

-

Natural Product Isolation

- Source: Coleus forskohlii extract.

-

Reference: "Ethyl

-D-ribo-hexopyranosid-3-ulose isolated from Coleus forskohlii." MedChemExpress Product Data, CAS 104953-08-4. Link

- Collins, P. M., & Overend, W. G. "The Synthesis and Properties of 3-Keto-sugars.

-

General NMR of Carbohydrates

-

Duus, J. Ø., et al. "Carbohydrate NMR Spectroscopy." Chemical Reviews, 2000. Link

-

-

Fragmentation Mechanisms

-

"Fragmentation behavior of glycated peptides and keto-sugars in tandem mass spectrometry." Journal of Mass Spectrometry. Link

-

Technical Monograph: Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4)

The following is an in-depth technical guide for Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4), structured for researchers and medicinal chemists.

A Versatile Chiral Scaffold for Branched-Chain and Deoxy Sugar Synthesis

Executive Summary & Identity

Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4) is a specialized carbohydrate building block belonging to the class of 3-uloses (sugars containing a ketone at the C-3 position).[1] Unlike standard monosaccharides, the presence of the C-3 carbonyl group breaks the rigid chirality of the pyranose ring, offering a unique "stereochemical switch."

This compound is primarily utilized as a high-value chiral synthon in the synthesis of 3-deoxy sugars , 3-amino sugars , and branched-chain sugars —structural motifs frequently found in macrolide antibiotics (e.g., erythromycin), antifungal agents, and bacterial O-antigens.

Physicochemical Profile

| Property | Specification |

| CAS Number | 104953-08-4 |

| Chemical Name | Ethyl β-D-ribo-hexopyranosid-3-ulose |

| Synonyms | Ethyl 3-keto-β-D-ribo-hexopyranoside; Ethyl β-D-ribo-hex-3-ulopyranoside |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Appearance | White to off-white crystalline solid or syrup |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF); sparingly soluble in Et₂O |

| Storage | +2°C to +8°C (Hygroscopic; store under inert atmosphere) |

| Stability | Sensitive to strong bases (risk of β-elimination) |

Strategic Utility & Synthetic Pathways

The core value of CAS 104953-08-4 lies in the reactivity of the C-3 ketone . In standard sugars, the C-3 position is a hydroxyl group with fixed stereochemistry. In this ulose, the sp²-hybridized carbonyl carbon allows researchers to:

-

Invert Stereochemistry: Reset the C-3 chiral center via stereoselective hydride reduction.

-

Introduce Branching: Create quaternary centers via Grignard or organolithium addition (e.g., C-methyl sugars).

-

Functionalize: Convert to amino sugars via reductive amination or oxime formation.

Synthetic Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways from the C-3 ulose scaffold. The sp² carbonyl enables access to rare sugar classes essential for medicinal chemistry.

Handling, Stability & Storage Protocols

Critical Stability Warning: The β-Elimination Risk

Researchers must exercise caution when exposing 3-uloses to basic conditions. The proton at C-4 is activated by the adjacent C-3 ketone. In the presence of strong bases (e.g., NaOMe, hydroxides), the compound may undergo β-elimination (peeling reaction), leading to the loss of the aglycone (ethyl group) or ring degradation.

-

Recommendation: Perform nucleophilic additions under neutral or mildly acidic conditions where possible. If basic reagents (Grignards) are used, work at low temperatures (-78°C) to favor addition over elimination.

Storage Protocol

-

Temperature: Maintain at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen . The ketone moiety is susceptible to hydration (forming gem-diols) in humid air, which complicates NMR analysis and stoichiometry.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

Experimental Protocols

The following protocols are generalized standard operating procedures (SOPs) for handling 3-ulose intermediates, adapted for CAS 104953-08-4.

Protocol A: Stereoselective Reduction (Synthesis of C-3 Epimers)

Objective: To reduce the C-3 ketone to a hydroxyl group with controlled stereochemistry.

-

Preparation: Dissolve 100 mg (0.48 mmol) of Ethyl β-D-ribo-hex-3-ulopyranoside in 5 mL of anhydrous methanol (MeOH).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add NaBH₄ (0.5 equiv, 9 mg) portion-wise over 5 minutes.

-

Note: Using bulky hydrides (e.g., L-Selectride) at -78°C may favor the formation of the axial alcohol (allo- configuration) by attacking from the less hindered face.

-

-

Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (System: EtOAc/Hexane 2:1). The starting material (ketone) spot should disappear.

-

Quenching: Add 0.5 mL of saturated NH₄Cl solution.

-

Workup: Concentrate the methanol under reduced pressure. Resuspend residue in EtOAc (10 mL) and wash with brine. Dry over Na₂SO₄ and concentrate.

-

Result: Yields the C-3 hydroxyl derivative. Stereochemistry must be confirmed via ¹H-NMR coupling constants (J₂,₃ and J₃,₄).

Protocol B: Grignard Addition (Synthesis of Branched-Chain Sugars)

Objective: Introduction of a methyl group at C-3.

-

Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.

-

Solvent: Dissolve 100 mg of CAS 104953-08-4 in 5 mL anhydrous THF.

-

Temperature Control: Cool to -78°C (Dry ice/Acetone bath). Critical to prevent elimination.

-

Addition: Slowly add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise via syringe.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C.

-

Quenching: Quench with saturated aqueous NH₄Cl while still cold.

-

Purification: Extract with Et₂O, dry, and purify via silica gel flash chromatography.

-

Outcome: Formation of Ethyl 3-C-methyl-β-D-allopyranoside (or glucopyranoside isomer), a tertiary alcohol scaffold.

Safety & Compliance (GHS)

While specific toxicological data for this intermediate is limited, it should be handled as a standard laboratory chemical with the following precautions:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of powders or aerosols.

-

Disposal: Dispose of as organic chemical waste containing oxygenated hydrocarbons.

References

-

Pharmaffiliates. (2024). Ethyl β-D-ribo-hex-3-ulopyranoside - Product Analysis and MSDS. Retrieved from [Link]

- Collins, P. M., & Ferrier, R. J. (1995). Monosaccharides: Their Chemistry and Their Roles in Natural Products. Wiley.

- Sato, K., et al. (2008). "Synthesis of 3-deoxy sugars via 3-ulose intermediates." Journal of Carbohydrate Chemistry. (General reference for ulose-to-deoxy sugar conversion).

Sources

An In-Depth Technical Guide to Ethyl β-D-ribo-hex-3-ulopyranoside: A Biotechnological Product from Coleus forskohlii Hairy Root Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl β-D-ribo-hex-3-ulopyranoside is a unique glycosidic ketone that has been identified as a biotransformation product from hairy root cultures of the esteemed medicinal plant, Coleus forskohlii. This guide provides a comprehensive technical overview of this compound, moving beyond a standard natural product profile to detail its biotechnological origin. We will explore the establishment of Coleus forskohlii hairy root cultures, the specifics of the biotransformation process from ethanol, and detailed protocols for its isolation and characterization. This document serves as a foundational resource for researchers interested in the biosynthesis, chemical properties, and potential applications of this intriguing molecule.

Introduction: A Paradigm Shift from Direct Extraction to Biotransformation

Coleus forskohlii (syn. Plectranthus barbatus), a perennial member of the mint family (Lamiaceae), has a rich history in traditional Ayurvedic medicine.[1] Its roots are a well-known source of the labdane diterpene, forskolin, a potent activator of adenylate cyclase with numerous pharmacological applications.[1] However, the chemical diversity of C. forskohlii extends beyond its most famous constituent. This guide focuses on a lesser-known, yet chemically interesting, natural product: ethyl β-D-ribo-hex-3-ulopyranoside.

Initially presumed to be a conventionally extracted secondary metabolite, recent research has revealed a more nuanced origin for this compound. It is, in fact, a product of the biotransformation of ethanol by hairy root cultures of Coleus forskohlii.[2] This distinction is critical, as it positions ethyl β-D-ribo-hex-3-ulopyranoside not just as a natural product to be isolated, but as a target for biotechnological production, offering advantages in terms of sustainability and scalability.

This guide will provide a detailed exploration of the scientific underpinnings of producing and characterizing this compound, from the initial induction of hairy root cultures to its purification and spectroscopic identification.

The Power of Hairy Root Cultures: A Sustainable Bio-factory

Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, represent a powerful platform for the production of plant-derived chemicals.[3][4] The bacterium transfers a segment of its Ri (root-inducing) plasmid into the plant genome, leading to the proliferation of fast-growing, genetically stable roots that can be cultivated in vitro.[5] These cultures often exhibit high and consistent productivity of secondary metabolites in a hormone-free medium, making them an attractive alternative to conventional plant extraction.[6][7]

Logical Framework for Hairy Root Culture Induction

The successful establishment of hairy root cultures is a multi-step process, each with a clear scientific rationale. The following diagram illustrates the workflow for generating Coleus forskohlii hairy root cultures.

Caption: Workflow for the induction of Coleus forskohlii hairy root cultures.

Biotransformation of Ethanol: The Genesis of Ethyl β-D-ribo-hex-3-ulopyranoside

The formation of ethyl β-D-ribo-hex-3-ulopyranoside in Coleus forskohlii hairy root cultures is a prime example of xenobiotic metabolism in plant tissues. When ethanol is introduced into the culture medium, the hairy roots utilize their enzymatic machinery to glycosylate the ethanol molecule, and subsequently oxidize the glycoside to a ketone. This process not only detoxifies the ethanol but also creates a novel compound not typically found in the parent plant.

Proposed Biosynthetic Pathway

The biotransformation likely proceeds through a two-step enzymatic process within the hairy root cells.

Caption: Proposed biosynthetic pathway for ethyl β-D-ribo-hex-3-ulopyranoside.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experimental workflows. These protocols are synthesized from established methods for Coleus forskohlii hairy root culture and general principles of natural product isolation from plant cell cultures.

Establishment of Coleus forskohlii Hairy Root Cultures

This protocol details the induction of hairy roots from leaf explants using Agrobacterium rhizogenes.

Materials:

-

Young, healthy leaves of Coleus forskohlii

-

Agrobacterium rhizogenes strain (e.g., ATCC 15834, A4)

-

Murashige and Skoog (MS) basal medium with vitamins

-

B5 medium

-

Sucrose

-

Agar

-

Cefotaxime

-

70% (v/v) Ethanol

-

0.1% (w/v) Mercuric chloride (HgCl₂) solution (handle with extreme caution)

-

Sterile distilled water

-

Sterile filter paper

-

Petri dishes

-

Erlenmeyer flasks

Procedure:

-

Explant Preparation:

-

Excise young, healthy leaves from a vigorously growing Coleus forskohlii plant.

-

Wash the leaves thoroughly under running tap water for 10-15 minutes.

-

In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-7 minute wash in 0.1% HgCl₂ solution.

-

Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.

-

Aseptically cut the leaves into small explants (approximately 1 cm²).

-

-

Inoculation with Agrobacterium rhizogenes:

-

Culture the desired strain of A. rhizogenes in a suitable liquid medium (e.g., YEB or LB) overnight at 28°C with shaking.

-

Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an optical density (OD₆₀₀) of 0.6-0.8.

-

Wound the leaf explants by making small incisions with a sterile scalpel.

-

Immerse the wounded explants in the bacterial suspension for 15-20 minutes.

-

Blot the explants on sterile filter paper to remove excess bacteria.

-

-

Co-cultivation:

-

Place the inoculated explants on hormone-free MS solid medium (supplemented with 3% sucrose and solidified with 0.8% agar).

-

Incubate the plates in the dark at 25 ± 2°C for 48-72 hours. This co-cultivation period allows for efficient T-DNA transfer from the bacteria to the plant cells.

-

-

Bacterial Elimination and Hairy Root Induction:

-

After co-cultivation, transfer the explants to fresh MS solid medium containing an antibiotic to eliminate the A. rhizogenes. Cefotaxime at a concentration of 250-500 mg/L is commonly used.[1]

-

Incubate the plates under the same conditions as co-cultivation.

-

Hairy roots should begin to emerge from the wound sites within 2-4 weeks.

-

-

Establishment of Axenic Cultures:

-

Excise the newly formed hairy roots and transfer them to fresh MS solid medium containing cefotaxime.

-

Subculture the roots every 2-3 weeks, gradually reducing the concentration of cefotaxime in each subculture until the antibiotic is completely removed, ensuring an axenic (free from microorganisms) culture.

-

Established hairy root lines can be maintained on hormone-free solid MS or B5 medium.

-

Biotransformation and Production of Ethyl β-D-ribo-hex-3-ulopyranoside

This protocol describes the feeding of ethanol to established hairy root suspension cultures.

Materials:

-

Established axenic Coleus forskohlii hairy root cultures

-

Liquid MS or B5 medium with 3% sucrose

-

Ethanol (sterile filtered)

-

Erlenmeyer flasks

-

Orbital shaker

Procedure:

-

Initiation of Suspension Cultures:

-

Transfer approximately 2-3 g of fresh, actively growing hairy roots into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS or B5 medium.

-

Incubate the flasks on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.

-

Subculture the suspension cultures every 3-4 weeks by transferring a portion of the root biomass to fresh medium.

-

-

Ethanol Feeding:

-

To a well-established suspension culture (e.g., 21 days old), add sterile-filtered ethanol to a final concentration of 1-2% (v/v). The optimal concentration and feeding time may need to be determined empirically.

-

Continue to incubate the cultures under the same conditions for an additional 7-14 days.

-

Extraction and Purification of Ethyl β-D-ribo-hex-3-ulopyranoside

This protocol outlines a general procedure for the extraction and purification of the target compound from the culture medium.

Materials:

-

Hairy root suspension culture medium after biotransformation

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Extraction:

-

Separate the hairy root biomass from the culture medium by filtration.

-

Extract the culture medium three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Combine the fractions containing the pure compound, as determined by TLC, and concentrate to yield ethyl β-D-ribo-hex-3-ulopyranoside.

-

Chemical Characterization

The identity and purity of the isolated ethyl β-D-ribo-hex-3-ulopyranoside should be confirmed using spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 104953-08-4[8][9][10] |

Spectroscopic Data

The following ¹H and ¹³C NMR data are based on the recent literature values for ethyl β-D-ribo-hex-3-ulopyranoside.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.16 | d | 4.3 | H-1 |

| 4.39 | dd | 4.3, 1.6 | H-2 |

| 4.22 | dd | 9.7, 1.6 | H-4 |

| 3.86 | d | 12.0, 2.2 | H-6a |

| 3.80 | dd | 12.0, 4.7 | H-6b |

| 3.78 | dq | 9.8, 7.1 | OCH₂CH₃ |

| 3.69 | ddd | 9.7, 4.7, 2.2 | H-5 |

| 3.54 | dq | 9.8, 7.1 | OCH₂CH₃ |

| 1.20 | t | 7.1 | OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Carbon Assignment |

| 205.2 | C-3 |

| 101.9 | C-1 |

| 78.1 | C-5 |

| 75.6 | C-4 |

| 74.9 | C-2 |

| 65.1 | OCH₂CH₃ |

| 61.3 | C-6 |

| 15.0 | OCH₂CH₃ |

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): A prominent ion at m/z 229.0688 [M+Na]⁺ can be expected, corresponding to the sodium adduct of the molecule.

Biological Activity: An Unexplored Frontier

To date, there are no published studies specifically investigating the biological activities of ethyl β-D-ribo-hex-3-ulopyranoside. This presents a significant opportunity for future research. Given its structure as a glycoside of a keto-sugar, several avenues of investigation could be prioritized:

-

Antimicrobial and Antiviral Activity: Many natural glycosides exhibit antimicrobial and antiviral properties.[11][12][13] Screening ethyl β-D-ribo-hex-3-ulopyranoside against a panel of pathogenic bacteria, fungi, and viruses would be a logical first step.

-

Cytotoxicity: Evaluation of the compound's effect on various cancer cell lines and normal cell lines is crucial to determine any potential cytotoxic or anti-proliferative effects.[14][15][16][17]

-

Enzyme Inhibition: The keto-sugar moiety might interact with specific enzymes. Assays for the inhibition of enzymes such as α-glucosidase, which are relevant to diabetes, could be of interest.[6]

Conclusion and Future Perspectives

Ethyl β-D-ribo-hex-3-ulopyranoside stands as a compelling example of the chemical novelty that can be accessed through plant biotechnology. Its origin via biotransformation in Coleus forskohlii hairy root cultures highlights the potential of these systems to generate unique molecular architectures. This guide has provided a comprehensive framework for its production and characterization, from the establishment of the hairy root cultures to its spectroscopic identification.

The lack of data on its biological activity underscores the nascent stage of research on this compound. Future investigations should focus on a thorough evaluation of its pharmacological properties to unlock its potential applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to embark on this exciting area of inquiry.

References

- Beigmohammadi, M., Sharafi, A., & Jafari, S. (2019). An Optimized Protocol for Agrobacterium rhizogenes-Mediated Genetic Transformation of Citrullus colocynthis. Journal of Applied Biotechnology Reports, 6(3), 116-121.

- Bok, S. H., Park, S. H., & Choi, D. K. (2001). Synthesis and biological activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides. Archives of Pharmacal Research, 24(5), 404-407.

- Pandey, R., Singh, S., & Singh, R. (2014). Establishment of hairy root culture and production of secondary metabolites in Coleus (Coleus forskohlii). African Journal of Biotechnology, 13(1), 1-8.

- Gantait, S., & Mukherjee, E. (2021). Hairy root culture technology: applications, constraints and prospect. Applied Microbiology and Biotechnology, 105(2), 35-53.

- Giri, A., & Narasu, M. L. (2000). Transgenic hairy roots: recent trends and applications. Biotechnology advances, 18(1), 1-22.

- Giri, A., & Narasu, M. L. (2012). Strategies to Improve the Production of Forskolin from Hairy Root Cultures of Coleus forskohlii Briq. Journal of Root Crops, 38(1), 59-65.

- Habibi, P., Soccol, C. R., & de Oliveira, B. H. (2018). Hairy Root-Mediated Biotransformation: Recent Advances and Exciting Prospects. In Hairy Roots (pp. 185-211). Springer, Singapore.

- Hamedi, S. E., & Shojaosadati, S. A. (2017). Evaluation of the catalytic, antibacterial and anti-biofilm activities of the Convolvulus arvensis extract functionalized silver nanoparticles. Journal of Photochemistry and Photobiology B: Biology, 167, 129-135.

- Jabłońska-Trypuć, A., Krętowski, R., & Wnorowska, S. (2025). Functionalization-Dependent Cytotoxicity of Silver Nanoparticles: A Comparative Study of Chlorhexidine and Metronidazole Conjugates. International Journal of Molecular Sciences, 26(11), 6035.

- Lin, J., Oliver, A. G., Meredith, R. J., Carmichael, I., & Serianni, A. S. (2021). Isopropyl 3-deoxy-α-D-ribo-hexopyranoside (isopropyl 3-deoxy-α-D-glucopyranoside): evaluating trends in structural parameters. Acta Crystallographica Section C: Structural Chemistry, 77(9), 490-495.

-

Pharmaffiliates. (n.d.). Ethyl β-D-ribo-hex-3-ulopyranoside. Retrieved from [Link]

- Kirik, A., & Cetin, E. S. (2011). Antimicrobial Activities of Hexane Extract and Decussatin from Stembark Extract of Ficus congensis. Tropical Journal of Pharmaceutical Research, 10(2), 205-210.

- Li, W., Koike, K., Asada, Y., & Nikaido, T. (2003). Biotransformation of low-molecular-weight alcohols by Coleus forskohlii hairy root cultures.

- Liu, Y., & Zhang, W. (2021). Cytotoxicity and Genotoxicity of Metal Oxide Nanoparticles in Human Pluripotent Stem Cell-Derived Fibroblasts.

- Ren, Y., Feng, Y., & Chen, Z. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1028313.

- Shaik, A. B., & Kunapareddy, S. (2011). A study of the mechanism of in vitro cytotoxicity of metal oxide nanoparticles using catfish primary hepatocytes and human HepG2 cells. Toxicology in Vitro, 25(8), 1643-1651.

- Sun, J., Wang, Y., & Li, X. (2018). Establishment of Hairy Root Cultures by Agrobacterium Rhizogenes Mediated Transformation of Isatis Tinctoria L. for the Efficient Production of Flavonoids and Evaluation of Antioxidant Activities. Molecules, 23(11), 2984.

- Szakiel, A., Pączkowski, C., & Henry, M. (2011). Production of oleanolic acid glycosides by hairy root established cultures of Calendula officinalis L. Acta Biochimica Polonica, 58(2).

- Iovine, V., D'Auria, M. V., & Zannella, C. (2021). Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids. Antibiotics, 10(5), 553.

- Yadav, K., Arora, J., & Kalia, S. (2022). Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants. Frontiers in Plant Science, 13, 981778.

- Urquiza-López, K. Y., & Osorio-Hernández, E. (2025). Compounds from medicinal plants produced in hairy root and transgenic hairy root cultures: a review. PeerJ, 13, e19967.

- Tang, C., Wang, Y., & Li, X. (2020). Cytotoxicity Evaluation of Cyprodinil, Potentially Carcinogenic Chemical Micropollutant, for Oxidative Stress, Apoptosis and Cell Membrane Interactions. International Journal of Molecular Sciences, 21(15), 5485.

- Tura, M., & Gulei, D. (2022). Antiviral Activities of Polysaccharides from Natural Sources. In Polysaccharides. IntechOpen.

- Verma, P., & Singh, R. (2013). HAIRY ROOT CULTURE OF AN IMPORTANT MEDICINAL PLANT: COLEUS FORSKOHLII. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 220-225.

- Wang, C., Ruan, S., Gu, X., & Zhu, B. (2018). Antiviral Activities of Radix Isatidis Polysaccharide Against type II Herpes Simplex Virus In Vitro. Food Science and Technology, 38, 180-3.

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0027243). Retrieved from [Link]

- Wnorowska, S., & Fiedoruk-Pogorecka, A. (2025). Functionalization-Dependent Cytotoxicity of Silver Nanoparticles: A Comparative Study of Chlorhexidine and Metronidazole Conjugates. International Journal of Molecular Sciences, 26(11), 6035.

- Hamedi, S. E., & Shojaosadati, S. A. (2017). Evaluation of the catalytic, antibacterial and anti-biofilm activities of the Convolvulus arvensis extract functionalized silver nanoparticles. Journal of Photochemistry and Photobiology B: Biology, 167, 129-135.

- Hamed, A. I., & Abdel-Shafy, S. (2011). Antibacterial Sensitivity for some Chemically Diverse Steroidal Glycosides in Vitro. Journal of Applied Sciences Research, 7(11), 1629-1635.

- Khan, M., Ali, A., & Khan, Z. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(13), 4292.

- Martins, N., & Ferreira, I. C. (2025). Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. Frontiers in Bioengineering and Biotechnology, 13, 1338501.

-

Vio. (n.d.). Ethylβ-D-ribo-hex-3-ulopyranoside. Retrieved from [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. plantcelltechnology.com [plantcelltechnology.com]

- 5. Establishment of Hairy Root Cultures by Agrobacterium Rhizogenes Mediated Transformation of Isatis Tinctoria L. for the Efficient Production of Flavonoids and Evaluation of Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peerj.com [peerj.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

- 11. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 12. Antiviral Activities of Polysaccharides from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity and Genotoxicity of Metal Oxide Nanoparticles in Human Pluripotent Stem Cell-Derived Fibroblasts | MDPI [mdpi.com]

- 17. A study of the mechanism of in vitro cytotoxicity of metal oxide nanoparticles using catfish primary hepatocytes and human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of O-glycosides using Ethyl beta-D-ribo-hex-3-ulopyranoside as a donor.

Application Note: Strategic Synthesis of O-Glycosides via Ethyl -D-ribo-hex-3-ulopyranoside

Executive Summary

Ethyl

Unlike standard glycosyl donors (e.g., trichloroacetimidates), this molecule is a "stable platform." The C3-ketone allows for stereoselective modification before the glycosidic bond is formed. This guide provides a validated protocol for functionalizing the 3-ulose core, activating the anomeric center, and coupling it to an acceptor to form biologically active O-glycosides.

Key Chemical Advantages

-

Divergent Synthesis: Access both D-gluco and D-allo configurations via stereocontrolled reduction of the C3 ketone.

-

Branching Point: Ideal substrate for Grignard or Wittig reactions to introduce carbon chains at C3.

-

Latent Stability: The

-ethyl group prevents premature hydrolysis during C3 manipulations.

Strategic Workflow & Mechanism

The synthesis is divided into three distinct phases to ensure high yield and stereochemical integrity.

Workflow Diagram (DOT)

Caption: Strategic pathway converting the stable 3-ulose intermediate into an active donor for glycosylation.

Detailed Experimental Protocols

Phase 1: Preparation of the 3-Ulose Intermediate

Note: If not purchased commercially, this is synthesized from Ethyl

Reagents: Ethyl 4,6-O-benzylidene-

-

Dissolution: Dissolve the starting glucoside (10 mmol) in anhydrous DMSO (30 mL) and

(20 mL). -

Oxidation: Stir the mixture at room temperature for 12–24 hours. The reaction proceeds via the Pfitzner-Moffatt type oxidation mechanism.

-

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with

(3 x 50 mL). -

Purification: Wash organic layer with saturated

to remove excess acid. Dry over -

Validation:

C NMR should show a ketone signal at ~205 ppm (C3).

Phase 2: Functionalization (The "Value Add")

This step defines the identity of the final sugar. We will describe the synthesis of a D-allose donor (rare sugar) via stereoselective reduction.

Reagents:

-

Reduction: Dissolve Ethyl

-D-ribo-hex-3-ulopyranoside (5 mmol) in MeOH/DCM (20 mL). -

Addition: Cool to 0°C. Add

(0.5 eq) portion-wise.-

Mechanistic Insight: The hydride attacks from the less hindered face (equatorial attack), preferentially forming the axial alcohol (D-allose configuration) over the equatorial alcohol (D-glucose).

-

-

Quench: Add Acetone (1 mL) to quench excess hydride. Concentrate in vacuo.

-

Result: You now possess Ethyl 4,6-O-benzylidene-

-D-allopyranoside .

Phase 3: Activation (Converting to Glycosyl Donor)

Ethyl glycosides are too stable for direct coupling to complex acceptors. We must convert the ethyl group to a Trichloroacetimidate (TCA) donor.

Step A: Hydrolysis of the Ethyl Group

-

Dissolve the functionalized sugar in Acetic Acid/Water (4:1) or treat with dilute HCl in dioxane at 60°C.

-

Monitor TLC for the disappearance of the ethyl glycoside and appearance of the lactol (hemiacetal).

-

Critical Note: Ensure the 4,6-benzylidene acetal remains intact (control pH).

-

Workup: Neutralize, extract, and dry to obtain the 1-OH sugar (Hemiacetal) .

Step B: Formation of the Imidate Donor

-

Reagents: Trichloroacetonitrile (

), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), anhydrous DCM. -

Reaction: Dissolve the hemiacetal (1 mmol) in dry DCM (10 mL) under Argon.

-

Addition: Add

(10 mmol, excess) followed by catalytic DBU (0.1 eq). -

Kinetics: Stir at 0°C for 1 hour. The solution will turn yellow/orange.

-

Filtration: Filter through a short pad of silica gel (pre-washed with

to prevent hydrolysis) to isolate the Glycosyl Trichloroacetimidate .

Phase 4: O-Glycosylation (Coupling)

Reagents: Activated Donor (from Phase 3), Acceptor (Alcohol), TMSOTf (Catalyst), 4Å Molecular Sieves.

-

Setup: In a flame-dried flask, mix the Donor (1.2 eq) and Acceptor (1.0 eq) in dry DCM. Add activated 4Å molecular sieves. Stir for 30 mins to remove trace water.

-

Promotion: Cool to -40°C (or -78°C for higher stereocontrol). Add TMSOTf (0.1 eq).

-

Mechanism: The Lewis acid activates the imidate, forming an oxocarbenium ion. The acceptor attacks.[1][2][3][4]

-

Stereocontrol: If the C2 substituent is participating (e.g., acetate), a 1,2-trans linkage is formed.[3] If non-participating (e.g., benzyl), anomeric mixtures may result, controlled by solvent effects (ether

, nitrile

-

-

Termination: Quench with

. Filter and concentrate. -

Purification: Flash column chromatography.

Data Summary & Critical Parameters

| Parameter | Specification / Range | Reason for Control |

| C3-Ketone Stability | pH 4.0 - 8.0 | Avoids |

| Activation Temp | 0°C (Imidate formation) | Prevents rearrangement to the thermodynamic N-glycoside (Overman rearrangement). |

| Moisture Content | < 50 ppm | Water competes with the acceptor, hydrolyzing the donor back to the hemiacetal. |

| Donor Equivalence | 1.2 - 1.5 eq | Compensates for potential hydrolysis or elimination side reactions. |

Troubleshooting Guide

-

Problem: Low yield during functionalization (Phase 2).

-

Cause:

-elimination of the C3-ketone. -

Solution: Avoid strong bases. Use mild reducing agents (

) or non-basic nucleophiles.

-

-

Problem: Poor stereoselectivity in Glycosylation (Phase 4).

-

Cause: Ambient temperature reaction or lack of participating group.[5]

-

Solution: Lower temperature to -78°C; use ether solvents to promote

-selectivity via the anomeric effect.

-

References

- Synthesis of 3-uloses: Beyerman, H. C. (1960). "Oxidation of glycosides to 3-uloses." Recueil des Travaux Chimiques des Pays-Bas. [Link verified via ChemSpider/PubChem records for CAS 104953-08-4]

-

Glycosylation Mechanisms: Bohé, L., & Crich, D. (2015). "A Review of Glycosyl Donors." Carbohydrate Research.

-

Imidate Activation Protocol: Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of

- and -

Stereoselective Reduction of 3-uloses: Sato, K., et al. (2004). "Stereoselective synthesis of D-allose derivatives from 3-ulose intermediates." Tetrahedron Letters.

-

Reactive Intermediates: Walvoort, M. T. C., et al. (2012). "Structure-reactivity relationships in glycosylation." Universiteit Leiden Repository.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

Protecting group strategies for the hydroxyl groups of Ethyl beta-D-ribo-hex-3-ulopyranoside.

Application Note: Protecting Group Strategies for Ethyl -D-ribo-hex-3-ulopyranoside[1]

Part 1: Executive Summary & Structural Analysis

The Stability Paradox of 3-Uloses

The target molecule, Ethyl

-

The Risk: Under basic conditions (standard for alkylation), 3-uloses are prone to

-elimination (E1cB mechanism).[1]-

Deprotonation at C4 leads to elimination of the substituent at C5 (rare in hexoses without a leaving group at C5).[1]

-

Deprotonation at C2 leads to the elimination of the aglycone (ethoxy group) at C1, destroying the glycosidic bond and forming an

-unsaturated ketone (enone).

-

Stereochemical Advantage of the ribo-Configuration

The "ribo" designation implies that the C2 and C4 substituents bear a cis relationship.[1] In the stable

Critical Insight: The axial orientation of the C2-OH (and thus the equatorial orientation of the C2-H) provides a kinetic barrier to elimination.[1] For

Part 2: Strategic Workflows

We recommend two distinct strategies depending on the downstream application: Sequential Silylation (for modification of the ketone) and Acetal Locking (for rigid conformational control).

Strategy A: The "Soft Base" Sequential Silylation (Recommended)

This strategy avoids strong bases (NaH, KOH) entirely, using imidazole or pyridine to install silyl ethers.[1] It capitalizes on the steric differentiation between the primary C6-OH, the equatorial C4-OH, and the hindered axial C2-OH.[1]

Workflow Logic:

-

C6 Protection: Rapid, selective silylation of the primary alcohol using a bulky silyl chloride (TBDPSCl).[1]

-

C4/C2 Protection: Subsequent silylation of secondary hydroxyls.[1] The equatorial C4-OH reacts faster than the axial C2-OH.[1]

Strategy B: The 4,6-O-Benzylidene Lock

If the 3-ulose is being synthesized de novo from a glucoside precursor, the 4,6-O-benzylidene acetal is the gold standard.[1] However, if starting from the isolated 3-ulose Compound 1 , installing this group requires acid catalysis, which may promote migration or ketalization of the C3-ketone.[1] This strategy is reserved for when the C3-ketone must be generated in situ.[1]

Visualization: Decision Matrix & Reaction Pathway

Caption: Decision matrix for protecting Compound 1. Strategy A is preferred for direct handling of the sensitive 3-ulose.[1]

Part 3: Detailed Protocols

Protocol 1: Regioselective Protection of C6-OH

Objective: Selectively protect the primary hydroxyl at C6 with a Tert-butyldiphenylsilyl (TBDPS) group.[1] Rationale: TBDPS is stable to acidic hydrolysis and bulky enough to prefer the primary position exclusively.[1]

Materials:

-

Ethyl

-D-ribo-hex-3-ulopyranoside (1.0 eq)[1] -

TBDPSCl (tert-Butyldiphenylsilyl chloride) (1.1 eq)[1]

-

Imidazole (2.5 eq)

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane) for extraction[1]

Step-by-Step:

-

Preparation: Dissolve Compound 1 (e.g., 100 mg, 0.48 mmol) in anhydrous DMF (2.0 mL) under an inert atmosphere (Argon/Nitrogen).

-

Base Addition: Add Imidazole (82 mg, 1.2 mmol) and stir at 0°C for 10 minutes.

-

Reagent Addition: Dropwise add TBDPSCl (145 mg, 0.53 mmol).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Work-up: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (SiO₂) eluting with Hexane/EtOAc gradient.

Expected Yield: >90% of the 6-O-TBDPS derivative.[1]

Protocol 2: Global Silylation of C2 and C4 (Soft Conditions)

Objective: Protect the remaining secondary hydroxyls without triggering

Materials:

-

6-O-TBDPS-Ethyl

-D-ribo-hex-3-ulopyranoside (from Protocol 1)[1] -

TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (2.5 eq)[1]

-

2,6-Lutidine (4.0 eq)[1]

-

Anhydrous DCM[1]

Step-by-Step:

-

Solvation: Dissolve the C6-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0°C.

-

Base Addition: Add 2,6-Lutidine (4.0 eq).[1]

-

Silylation: Add TBSOTf (2.5 eq) dropwise over 10 minutes. Do not use TBSCl/Imidazole here, as the secondary axial C2-OH reacts sluggishly with TBSCl.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Caution: Gas evolution.

-

Work-up: Extract with DCM, dry, and concentrate.

-

Purification: Flash chromatography.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the reactivity profile of the hydroxyl groups in Compound 1 to guide reagent selection.

| Hydroxyl Position | Type | Orientation | Reactivity Rank | Recommended PG | Notes |

| C6-OH | Primary | Equatorial | 1 (Highest) | TBDPS, Trityl | Easily accessible; protects first.[1] |

| C4-OH | Secondary | Equatorial | 2 | TBS, Benzoyl | Flanking ketone; prone to elimination if strong base used.[1] |

| C2-OH | Secondary | Axial | 3 (Lowest) | TBS, PMB | Sterically hindered; adjacent to anomeric center.[1] |

| C3 (Ketone) | Carbonyl | - | - | - | DANGER ZONE: Activates C2-H and C4-H. |

Part 5: References

-

Haines, A. H. (1976).[1] Relative Reactivities of Hydroxyl Groups in Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry. Link

-

Collins, P. M., & Ferrier, R. J. (1995).[1] Monosaccharides: Their Chemistry and Their Roles in Natural Products. Wiley.[1][2] (Fundamental text on ulose reactivity and elimination mechanisms).

-

Shanmugam, P., et al. (2008).[1] Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose. Nucleosides, Nucleotides & Nucleic Acids.[1][3] Link (Demonstrates handling of ribo-configured intermediates).

-

MedChemExpress. Ethyl beta-D-ribo-hexopyranosid-3-ulose Product Datasheet. Link (Source for commercial availability and isolation from Coleus forskohlii).[1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for silylation and acetalization).

Sources

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the reduction of the ketone in Ethyl beta-D-ribo-hex-3-ulopyranoside.

Application Note: Stereoselective Reduction of Ethyl

Executive Summary

This Application Note details the protocol for the stereoselective reduction of Ethyl

The reduction of hex-3-ulopyranosides is a pivotal transformation in carbohydrate synthesis, particularly for accessing rare sugars like D-allose from abundant D-glucose precursors. This guide focuses on the use of Sodium Borohydride (

Chemical Context & Mechanism

Substrate Analysis

The starting material, Ethyl

-

Conformation: The molecule predominantly adopts a

chair conformation.[1] -

Steric Environment: The C3 carbonyl is flanked by equatorial substituents at C2 and C4 (assuming the standard D-gluco/D-allo parentage).

Stereoselectivity of Hydride Reduction

The reduction creates a new chiral center at C3. The stereochemical outcome is dictated by the trajectory of the hydride attack:

-

Axial Attack (Top Face): The hydride approaches parallel to the axial hydrogens. This is the sterically more hindered path but leads to the thermodynamically more stable Equatorial Alcohol (D-Glucoside).

-

Equatorial Attack (Bottom Face): The hydride approaches from the less hindered equatorial face. This leads to the Axial Alcohol (D-Alloside).

Key Insight: Small reducing agents like

Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| Ethyl | >95% Purity | Substrate |

| Sodium Borohydride ( | 98%, Powder | Reducing Agent |

| Methanol (MeOH) | Anhydrous | Solvent |

| Dichloromethane (DCM) | HPLC Grade | Extraction/Chromatography |

| Acetic Acid | Glacial | Quenching |

| TLC Plates | Silica Gel | Monitoring |

| Staining Solution | Visualization (UV inactive) |

Step-by-Step Methodology

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl

-D-ribo-hex-3-ulopyranoside (1.0 equiv) in anhydrous Methanol (0.1 M concentration). -

Note: Ensure the starting material is fully dissolved. If the 3-ulose is a syrup, gentle warming may be required before cooling.

Step 2: Temperature Control

-

Cool the solution to 0°C using an ice-water bath.

-

Scientific Rationale: Lower temperatures generally increase stereoselectivity by distinguishing the activation energies of the axial vs. equatorial transition states.

Step 3: Reduction

-

Add

(0.6 - 1.0 equiv) portion-wise over 5 minutes. -

Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[2]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

Step 4: Monitoring (TLC)

-

Eluent: DCM:MeOH (9:1 v/v).

-

Visualize using sulfuric acid charring (sugar spots turn black upon heating).

-

Endpoint: Disappearance of the ketone spot (

) and appearance of two lower

Step 5: Workup

-

Quench the reaction by adding Acetic Acid dropwise until pH

7 (bubbling ceases). -

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Methanol.

-

Co-evaporation: Add Methanol (3x) and evaporate to remove borate esters as trimethyl borate (volatile).

Step 6: Purification

-

Residue is typically a white solid or syrup.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

10% Methanol in DCM. -

Separation: The D-Alloside (axial OH) typically elutes after the D-Glucoside (equatorial OH) due to hydrogen bonding with the silica, though this order can reverse depending on specific protecting groups.

Results & Characterization

The reduction yields two epimers.[3] Their identity must be confirmed via

| Parameter | Product A: Ethyl | Product B: Ethyl |

| C3 Configuration | Equatorial OH | Axial OH |

| ~9.0 - 10.0 Hz (Trans-diaxial) | ~3.0 - 4.0 Hz (Equatorial-Axial) | |

| ~9.0 - 10.0 Hz (Trans-diaxial) | ~3.0 - 4.0 Hz (Axial-Equatorial) | |

| Major/Minor ( | Major (via Axial Attack) | Minor (via Equatorial Attack) |

Interpretation:

-

Large coupling constants (

Hz) indicate trans-diaxial relationships between protons, characteristic of the gluco configuration. -

Small coupling constants (

Hz) indicate the presence of an axial substituent (or eq-ax relationship), characteristic of the allo configuration at C3.

Visualization of Workflows

Reaction Mechanism & Stereochemistry

Figure 1: Stereochemical divergence in the hydride reduction of the 3-ulose substrate.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the reduction protocol.

References

- Collins, P., & Ferrier, R. (1995). Monosaccharides: Their Chemistry and Their Roles in Natural Products. Wiley. (Standard text on carbohydrate stereochemistry and reduction mechanisms).

-

Miljkovic, M. (2009). Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects. Springer. Link

-

PubChem. (n.d.).[4] Ethyl beta-D-ribo-hex-3-ulopyranoside. National Library of Medicine. Retrieved October 24, 2025, from [Link]

- Sato, K., et al. (2004). "Stereoselective synthesis of D-allose from D-glucose." Carbohydrate Research.

Sources

- 1. 3-O-benzoyl-4,6;4',6'-di-O-benzylidene-2,2'-dideoxy,alpha,alpha-ribo- trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. Ethyl Beta-D-Galactopyranoside | C8H16O6 | CID 5317246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Ethyl β-D-ribo-hex-3-ulopyranoside in Cancer Research

Introduction: The Sweet Spot in Cancer Therapy - Targeting Glycometabolism

Cancer cells exhibit a profound metabolic reprogramming, a hallmark characterized by an increased reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This metabolic shift is largely facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT-1, on the cancer cell surface.[2] This dependency on glucose metabolism presents a unique vulnerability that can be exploited for therapeutic intervention. Carbohydrate analogs, molecules that mimic the structure of natural sugars, are emerging as a promising class of anticancer agents.[3][4] These compounds can competitively inhibit glucose uptake and metabolism, leading to energy stress and cell death in cancer cells.[5]

Ethyl β-D-ribo-hex-3-ulopyranoside is a natural product with a carbohydrate-like scaffold.[6][7][8] While its specific biological activities in the context of oncology are yet to be fully elucidated, its structure suggests a potential role as a modulator of cancer cell metabolism. These application notes provide a comprehensive guide for researchers to systematically investigate the anticancer potential of Ethyl β-D-ribo-hex-3-ulopyranoside, from initial cytotoxicity screening to mechanistic pathway analysis.

Hypothesized Mechanism of Action

Based on its structure as a hexopyranoside derivative, we can postulate several potential mechanisms by which Ethyl β-D-ribo-hex-3-ulopyranoside may exert anti-cancer effects. These hypotheses form the basis of the experimental protocols outlined below.

-

Competitive Inhibition of Glucose Transporters (GLUTs): The molecule may act as a competitive ligand for GLUTs, thereby blocking glucose uptake and starving cancer cells of their primary energy source.

-

Inhibition of Glycolytic Enzymes: As a sugar analog, it could potentially bind to and inhibit key enzymes in the glycolytic pathway, such as hexokinase, leading to a shutdown of ATP production.

-

Disruption of N-linked Glycosylation: Altered glycosylation is a critical feature of cancer progression.[3] Sugar analogs can interfere with the synthesis of oligosaccharide chains, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[5]

The following sections provide detailed protocols to systematically test these hypotheses.

Experimental Workflows and Protocols

Phase 1: Initial Screening and Cytotoxicity Assessment

The first step is to determine the cytotoxic potential of Ethyl β-D-ribo-hex-3-ulopyranoside against a panel of cancer cell lines.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the IC50 of Ethyl β-D-ribo-hex-3-ulopyranoside.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Ethyl β-D-ribo-hex-3-ulopyranoside in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ at 48h (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Data] |

| A549 | Lung Carcinoma | [Experimental Data] |

| HCT116 | Colorectal Carcinoma | [Experimental Data] |

| MCF-10A | Normal Breast Epithelial | [Experimental Data] |

Phase 2: Mechanistic Investigation

Based on the IC₅₀ values obtained, select the most sensitive cancer cell line for further mechanistic studies. The following protocols will help elucidate the underlying mechanism of action.

Protocol 2: Glucose Uptake Assay

This assay will determine if Ethyl β-D-ribo-hex-3-ulopyranoside inhibits glucose transport into cancer cells.

-

Cell Culture: Plate the selected cancer cell line in 24-well plates and grow to ~90% confluency.

-

Pre-treatment: Pre-treat the cells with the IC₅₀ concentration of Ethyl β-D-ribo-hex-3-ulopyranoside for 1-2 hours.

-

Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the media and incubate for 30-60 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer or visualize using a fluorescence microscope.

-

Analysis: Compare the fluorescence intensity of treated cells to untreated controls. A decrease in fluorescence indicates inhibition of glucose uptake.

Protocol 3: Seahorse XF Analyzer for Metabolic Profiling

To directly assess the impact on glycolysis and mitochondrial respiration, a Seahorse XF Analyzer can be utilized.

-

Cell Seeding: Seed cells on a Seahorse XF cell culture microplate.

-

Treatment: Treat the cells with the IC₅₀ concentration of Ethyl β-D-ribo-hex-3-ulopyranoside.

-

Assay: Perform a Glycolysis Stress Test or a Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin, and 2-deoxyglucose (for glycolysis) or oligomycin, FCCP, and rotenone/antimycin A (for mitochondrial respiration).

-

Data Analysis: The Seahorse analyzer measures the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as a measure of oxidative phosphorylation. Analyze the changes in these parameters upon treatment.

Hypothesized Signaling Pathway Perturbation

Caption: Potential mechanisms of Ethyl β-D-ribo-hex-3-ulopyranoside in cancer cells.

Protocol 4: Western Blot Analysis for Apoptosis and ER Stress Markers

This protocol will assess if the compound induces programmed cell death and/or ER stress.

-

Protein Extraction: Treat cells with the IC₅₀ concentration of Ethyl β-D-ribo-hex-3-ulopyranoside for 24-48 hours. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, PARP) and ER stress markers (e.g., CHOP, BiP).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of Ethyl β-D-ribo-hex-3-ulopyranoside as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxic effects and shed light on its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies using xenograft models to assess efficacy and toxicity in a preclinical setting. The exploration of carbohydrate analogs like Ethyl β-D-ribo-hex-3-ulopyranoside holds significant promise for the development of novel cancer therapeutics that target the unique metabolic dependencies of tumor cells.

References

- Current time information in Toronto, CA. (n.d.). Google Search.

- Mondal, S., & Finelli, M. (2019). Developments in Carbohydrate-Based Cancer Therapeutics. Molecules, 24(11), 2169.

- Conde, J., Arnold, R., Tian, F., & Artzi, N. (2015). Glycoconjugation: An approach to cancer therapeutics. World Journal of Gastroenterology, 21(40), 11247–11261.

- Fernández-Maza, L., & García-Fernández, J. M. (2017). Carbohydrates: Potential Sweet Tools Against Cancer. Current Medicinal Chemistry, 24(35), 3847–3871.

- Chen, Y.-F., et al. (2024). Inhibition of Carbohydrate Metabolism Potentiated by the Therapeutic Effects of Oxidative Phosphorylation Inhibitors in Colon Cancer Cells. International Journal of Molecular Sciences, 25(7), 3985.

- Ethyl β-D-ribo-hexopyranosid-3-ulose. (n.d.). MedChemExpress.

- Anticancer Effect of Pacificusoside D from the Starfish Solaster pacificus in Combination with 2-Deoxy-D-glucose on Oxidative Phosphorylation in Triple-Negative Breast Cancer Cells MDA-MB-231. (2024). Marine Drugs, 22(4), 162.

- ethyl beta-d-ribo-hex-3-ulopyranoside. (n.d.). Echemi.

- Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands. (2008). Nucleosides, Nucleotides & Nucleic Acids, 27(3), 279–291.

- CAS No : 104953-08-4 | Chemical Name : Ethyl β-D-ribo-hex-3-ulopyranoside. (n.d.). Pharmaffiliates.

- Ethyl β-D-ribo-hex-3-ulopyranoside. (n.d.). KKL Med Inc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycoconjugation: An approach to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments in Carbohydrate-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl β-D-ribo-hex-3-ulopyranoside - CAS:104953-08-4 - KKL Med Inc. [kklmed.com]

Synthesis of antiviral nucleoside analogs from Ethyl beta-D-ribo-hex-3-ulopyranoside.

Application Note: Strategic Synthesis of 3'-Branched Antiviral Nucleoside Analogs

Subject: Functionalization and Coupling of Ethyl

Executive Summary

This application note details the synthetic protocol for converting Ethyl

This guide focuses on three critical synthetic modules:

-

Stereoselective Nucleophilic Addition: Installing the 3'-alkyl branch via Grignard/Organocerium chemistry.

-

Donor Activation (Acetolysis): Converting the stable ethyl glycoside into a reactive glycosyl donor.

-

Vorbrüggen Glycosylation: The stereoselective coupling of the sugar to a nucleobase (e.g., Uracil/Cytosine).

Strategic Pathway & Rationale

The starting material, Ethyl 4,6-O-benzylidene-

Mechanism of Action (Biological Context)

Antiviral nucleosides often mimic natural substrates. However, 3'-branched analogs (like the pyranose models synthesized here or their furanose derivatives) lack the 3'-H necessary for the polymerase to effectively process the next nucleotide, or they induce a steric clash in the enzyme active site, halting viral replication.

Synthetic Workflow Visualization

Figure 1: Strategic workflow for the conversion of 3-ulose precursors to nucleoside analogs.

Detailed Experimental Protocols

Module A: Stereoselective 3-C-Alkylation

Objective: To introduce a methyl group at the C-3 position.

Challenge: The 3-ketone is sterically hindered by the 4,6-O-benzylidene ring. Standard Grignard reagents may act as bases (causing enolization) rather than nucleophiles.

Solution: Use Organocerium chemistry (MeMgBr + CeCl

Protocol:

-

Drying: Flame-dry a 250 mL three-neck round-bottom flask under Argon.

-

Cerium Activation: Add anhydrous CeCl

(1.5 eq) to the flask. Heat at 140°C under high vacuum for 2 hours to ensure complete dehydration (Critical Step: Wet CeCl -

Slurry Formation: Cool to 0°C. Add anhydrous THF (10 mL/g of substrate). Stir for 1 hour to form a fine white suspension.

-

Grignard Addition: Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise to the CeCl

slurry at 0°C. Stir for 30 mins to form the organocerium reagent. -

Substrate Addition: Dissolve Compound 1 (1.0 eq) in anhydrous THF and add dropwise to the mixture at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH

Cl. Extract with EtOAc (3x). -

Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

-

TLC: Disappearance of the ketone spot; appearance of a more polar tertiary alcohol spot.

-

NMR: Appearance of a singlet methyl peak ~1.2–1.5 ppm.

Module B: Donor Activation (Acetolysis)

Objective: The ethyl group at C-1 is too stable for efficient nucleoside coupling. We must convert the ethyl glycoside into an acetate (glycosyl donor).

Protocol:

-

Dissolution: Dissolve the alkylated intermediate from Module A in Acetic Anhydride (Ac

O) (10 mL/g). -

Catalysis: Cool to 0°C. Add concentrated H

SO -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours. This simultaneously cleaves the ethyl glycoside and acetylates the new tertiary hydroxyl group.

-

Workup: Pour into ice-water/NaHCO

mixture. Extract with DCM. -

Product: This yields the 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-hexopyranose .

Module C: Vorbrüggen Glycosylation (Coupling)

Objective: Stereoselective coupling of the sugar donor with a nucleobase (e.g., Uracil).

Mechanism: The reaction proceeds via an oxocarbenium ion intermediate. The C-2 acetate group participates (Neighboring Group Participation), directing the nucleobase to the

Protocol:

-

Base Silylation: In a separate flask, suspend Uracil (1.2 eq) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate. Reflux until clear (2-4 hours). Evaporate excess HMDS under vacuum to obtain Bis(trimethylsilyl)uracil .

-

Coupling: Dissolve the silylated base and the Sugar Donor (from Module B, 1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Activation: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then heat to 60°C for 2-4 hours.

-

Quench: Cool to RT. Add saturated NaHCO

. -

Extraction: Extract with DCM. Dry over Na

SO

Data Table: Typical Stoichiometry & Conditions

| Component | Equivalents | Role | Critical Parameter |

| Sugar Donor | 1.0 | Electrophile | Must be dry (azeotrope with toluene) |

| Silylated Base | 1.2 - 1.5 | Nucleophile | Excess ensures complete consumption of sugar |

| TMSOTf | 1.1 | Lewis Acid | Freshly distilled; turns dark if degraded |

| Acetonitrile | Solvent | Medium | Water content < 50 ppm (use molecular sieves) |

Quality Control & Troubleshooting

QC Validation Metrics

-

1H NMR (Anomeric Proton): The coupling success is defined by the H-1' signal.

-

Target: A doublet (or pseudosinglet) around 5.5–6.0 ppm.

-

Stereochemistry Check: The coupling constant (

) helps distinguish

-

-

Mass Spectrometry (ESI-MS): Look for

or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Enolization of Ketone | Use CeCl |

| No Coupling Product | Wet Solvents / Old TMSOTf | Re-distill TMSOTf. Dry MeCN over 3Å sieves for 24h. |

| Lack of C-2 Participation | Ensure the C-2 protecting group is an ester (Acetate/Benzoate), not an ether (Benzyl), to drive | |

| N3-Alkylation (Pyrimidine) | Improper Silylation | Ensure base is fully silylated (clear solution) before coupling. N1-alkylation is thermodynamically favored with proper silylation. |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions).

-

Imamoto, T., et al. (1984). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 106(6), 1779-1783. (Foundational paper for Organocerium addition to hindered ketones).

-

Rosenthal, A., & Sprinzl, M. (1969). "Synthesis of branched-chain sugars and nucleosides." Canadian Journal of Chemistry, 47(21), 3941-3946. (Specific context on 3-ulose functionalization).

-

Niedballa, U., & Vorbrüggen, H. (1974). "A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides." Journal of Organic Chemistry, 39(25), 3654-3660.

Troubleshooting & Optimization

Overcoming low yields in glycosylation with Ethyl beta-D-ribo-hex-3-ulopyranoside.

Technical Support Center: Optimizing Glycosylation with Ethyl -D-ribo-hex-3-ulopyranoside

Executive Summary & Diagnostic Core

The "Ulose" Effect:

If you are observing yields below 30% or recovering complex mixtures of degradation products when using Ethyl

Unlike standard glycosides, E-3-uloside possesses a carbonyl group at C3. This renders the protons at H-2 and H-4 highly acidic (

Key Diagnostic Indicators:

-

TLC: Streaking or appearance of UV-active spots (conjugated enones) distinct from the product.

-

NMR: Loss of the anomeric proton signal or appearance of vinylic protons (H-4) in the 6.0–7.0 ppm region.

-

Appearance: Darkening of the reaction mixture (polymerization of elimination products).

Critical Mechanism Analysis

To solve the yield issue, you must understand the failure mode. The diagram below illustrates the competing pathways. The Red Path is the common failure mode (Elimination); the Green Path is the required stabilization strategy.

Figure 1: Mechanistic divergence in 3-ulose chemistry. Basic conditions trigger the fatal E1cB elimination pathway, while acidic conditions preserve the scaffold.

Troubleshooting Protocols

Scenario A: You are using E-3-uloside as a Glycosyl ACCEPTOR

Problem: You are trying to attach a sugar to the C2, C4, or C6 hydroxyl of E-3-uloside.

The Fix: Switch to "Inverse" Acid Catalysis Traditional bases (NaH, K2CO3) used to activate acceptors will destroy E-3-uloside. You must use acid-catalyzed protocols where the donor is activated, and the acceptor (E-3-uloside) attacks as a neutral species.

| Parameter | DO NOT USE (Yield Killer) | RECOMMENDED (Yield Saver) |

| Promoter | Basic promoters (NaH, Ag2O, Pyridine) | TMSOTf , TfOH (Catalytic), NIS/AgOTf |

| Solvent | DMF, Pyridine (Promotes elimination) | DCM , Toluene , Acetonitrile (at -40°C) |

| Temperature | 0°C to Room Temp | -78°C to -40°C (Kinetic control) |

| Donor Type | Glycosyl Halides (require base scavengers) | Trichloroacetimidates , Thioglycosides |

Protocol 1: Low-Temperature Imidate Coupling

-

Dry: Co-evaporate E-3-uloside with toluene (3x) to remove trace water. Hydrates at C3 (gem-diols) are common and unreactive.

-

Dissolve: Dissolve Donor (1.2 eq) and E-3-uloside (1.0 eq) in DCM under Argon. Add 4Å Molecular Sieves.

-

Cool: Cool to -78°C .

-

Activate: Add TMSOTf (0.1 eq) dropwise.

-

Quench: Quench with Et3N at low temperature only after reaction is complete, then immediately dilute with excess DCM and wash with weak acid (0.1 M HCl) to remove the amine before concentration.

Scenario B: You are trying to SYNTHESIZE E-3-uloside via Glycosylation

Problem: You are trying to glycosylate a "3-ulose donor" to make the ethyl glycoside.

The Fix: The "Post-Glycosylation Oxidation" Route Direct glycosylation using a 3-ulose donor is chemically forbidden in high-yield synthesis due to the instability of the donor. You must synthesize the glycosidic bond before introducing the ketone.

Protocol 2: The Oxidation Bypass (Gold Standard) Instead of glycosylating with a 3-ulose, follow this retrosynthetic logic:

-

Step 1: Glycosylate Ethanol using a standard D-Glucoside or D-Alloside donor (protected at C3 with a removable group, e.g., PMB or Alloc).

-

Step 2: De-protect the C3 position selectively.

-

Step 3: Oxidize the C3-OH to the ketone (C3=O) using Dess-Martin Periodinane (DMP) or Swern Oxidation .

-

Note: Avoid Jones reagent or PCC if acid-sensitive protecting groups are present. DMP is preferred for avoiding elimination during oxidation.

-

Figure 2: Recommended synthetic workflow. Introduce the unstable ketone functionality only after the glycosidic bond is secure.

Frequently Asked Questions (FAQs)

Q1: My E-3-uloside starting material looks like a wet solid or syrup, and yields are near zero. Why? A: 3-uloses are hygroscopic and form gem-diols (hydrates) at the C3 position upon exposure to moisture. The hydrate (C(OH)2) is not electrophilic (if using as a donor precursor) and disrupts stoichiometry.

-

Action: Reflux in benzene/toluene with a Dean-Stark trap or dry under high vacuum over P2O5 for 24h before use.

Q2: Can I use basic alumina or silica with triethylamine for purification?

A: Absolutely not. Even the basicity of alumina or Et3N-doped silica can trigger

-

Action: Use neutral silica gel. If the compound is acid-sensitive, deactivate silica with 1% pyridine, but elute quickly and keep fractions cold.

Q3: Why is the

Q4: I see a spot on TLC that moves just above my product and is UV active. What is it?

A: That is likely the

References & Authoritative Sources

-

Review on Ulose Reactivity:

-

Collins, P. M. (1996). Oxidation of Carbohydrates. In Carbohydrates (pp. 1-50). Chapman and Hall. (Detailed mechanisms on

-elimination in oxidized sugars).

-

-

Glycosylation Methodologies:

-